
5-Morpholinopentane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Morpholinopentane-1-thiol is a chemical compound that features a morpholine ring attached to a pentane chain with a thiol group at the terminal position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Morpholinopentane-1-thiol typically involves the reaction of morpholine with a suitable pentane derivative that contains a leaving group, followed by the introduction of a thiol group. One common method involves the use of 1-bromopentane, which reacts with morpholine under basic conditions to form 5-morpholinopentane. The thiol group can then be introduced through a nucleophilic substitution reaction using thiourea followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
5-Morpholinopentane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alkanes.
Substitution: Thioethers or other substituted derivatives.
Scientific Research Applications
5-Morpholinopentane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of thiol-based redox biology and as a probe for thiol-disulfide exchange reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of thiol-containing drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of 5-Morpholinopentane-1-thiol is primarily related to its thiol group, which can participate in redox reactions and form covalent bonds with other molecules. The thiol group can interact with metal ions, proteins, and other biological molecules, influencing various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound with a similar ring structure but without the pentane chain and thiol group.
Pentane-1-thiol: Contains the thiol group but lacks the morpholine ring.
5-Morpholinopentane: Similar structure but without the thiol group.
Uniqueness
5-Morpholinopentane-1-thiol is unique due to the combination of the morpholine ring and the thiol group, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C9H19NOS |
|---|---|
Molecular Weight |
189.32 g/mol |
IUPAC Name |
5-morpholin-4-ylpentane-1-thiol |
InChI |
InChI=1S/C9H19NOS/c12-9-3-1-2-4-10-5-7-11-8-6-10/h12H,1-9H2 |
InChI Key |
MUZKLTAIDNNPOB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



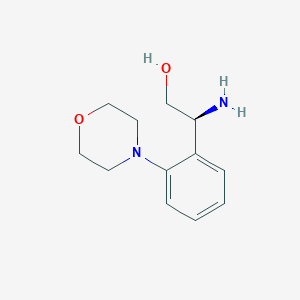

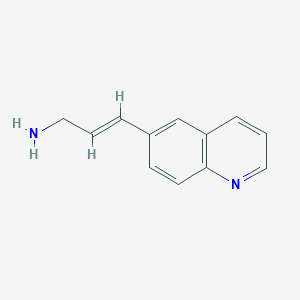
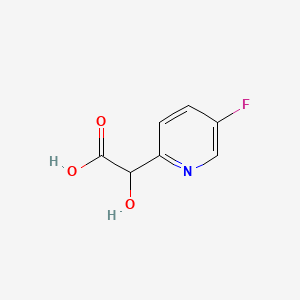
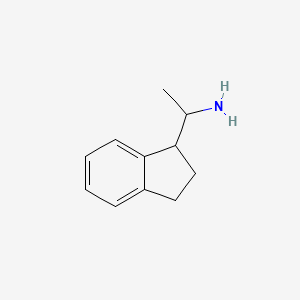
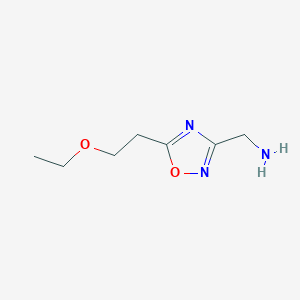
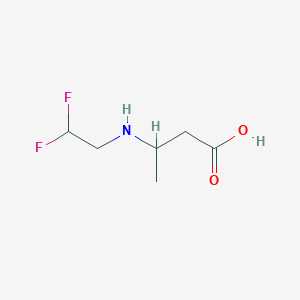

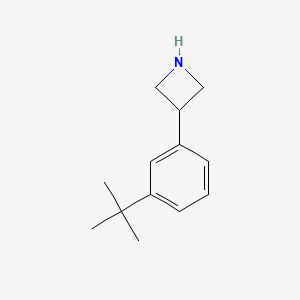

![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid](/img/structure/B13620687.png)
![8-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13620693.png)

